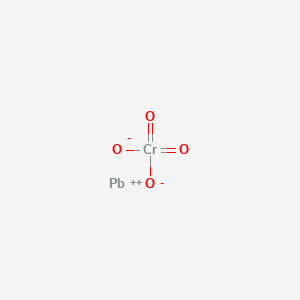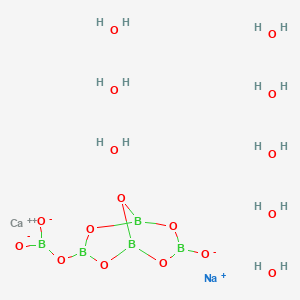
Ulexite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulexite, also known as “television rock” or “TV stone” due to its unique optical properties, is a hydrous borate hydroxide of sodium and calcium. Its chemical formula is sodium calcium borate hydroxide pentahydrate. This compound is typically found in evaporite deposits and forms silky white rounded crystalline masses or parallel fibers. It was named after the German chemist Georg Ludwig Ulex, who first discovered it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ulexite can be synthesized through various methods, including calcination and mechanical milling. Calcination involves heating the mineral to remove water of crystallization, which increases the boron oxide content. The optimal calcination temperature for this compound is around 413 K, which enhances its dissolution rate in ammonium chloride solutions . Mechanical milling is another method used to prepare nanosized this compound, which involves grinding the mineral to reduce its particle size .
Industrial Production Methods: Industrially, this compound is primarily obtained from natural deposits. The mineral is mined and then processed to remove impurities. The processed this compound is used as a raw material in the production of various boron compounds, such as boric acid and boron oxide .
Analyse Des Réactions Chimiques
Types of Reactions: Ulexite undergoes several types of chemical reactions, including dissolution in acidic solutions. The dissolution kinetics of this compound have been studied in various acids, such as phosphoric acid, oxalic acid, and sulfuric acid . These reactions typically involve the breakdown of the borate structure and the release of boron ions into the solution.
Common Reagents and Conditions:
Phosphoric Acid: The dissolution rate increases with higher acid concentrations up to 1 molar.
Oxalic Acid: The dissolution process is controlled by the reaction temperature and the concentration of the acid.
Sulfuric Acid: The dissolution mechanism involves the formation of intermediate boron compounds, which further decompose to release boron ions.
Major Products: The primary products formed from the dissolution of this compound in acidic solutions are boric acid and various boron salts, depending on the acid used .
Applications De Recherche Scientifique
Ulexite has a wide range of scientific research applications:
Chemistry: this compound is used as a source of boron in the synthesis of boron compounds.
Biology and Medicine: Research has shown that this compound has antioxidant properties and can protect against oxidative stress in biological systems. .
Industry: this compound is used in the production of boric acid, which is a key ingredient in glass manufacturing, ceramics, and detergents.
Mécanisme D'action
The mechanism by which ulexite exerts its effects, particularly its antioxidant properties, involves the modulation of oxidative stress parameters. This compound influences the activity of various enzymes and metabolic pathways, reducing the formation of reactive oxygen species and protecting cells from oxidative damage . The exact molecular targets and pathways are still under investigation, but it is believed that borates, including this compound, interact with cellular components to mitigate oxidative stress .
Comparaison Avec Des Composés Similaires
Colemanite: Calcium borate hydroxide.
Borax: Sodium borate decahydrate.
Kernite: Sodium borate tetrahydrate.
Ulexite’s unique optical properties and its role as a source of boron make it a valuable mineral in various scientific and industrial fields.
Propriétés
IUPAC Name |
calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCQTUQXZQSENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5CaH16NaO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319-33-1 |
Source


|
| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
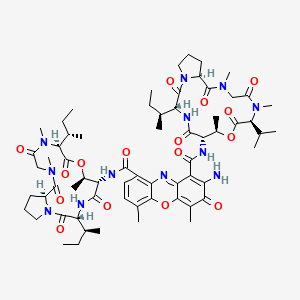



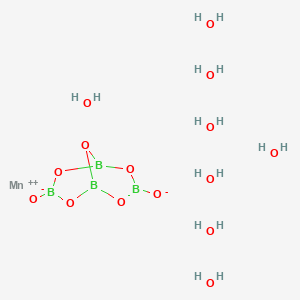
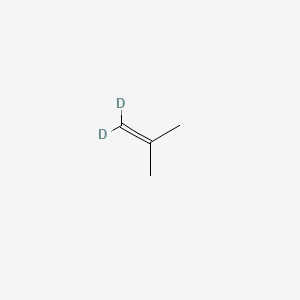
![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)
![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)
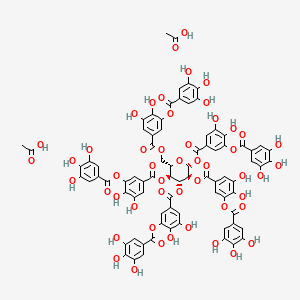
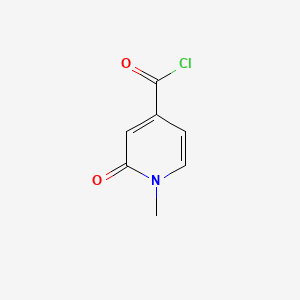

![6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B576400.png)
